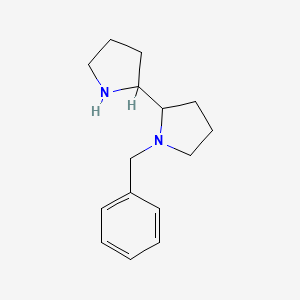

1-苄基-2-(吡咯啉-2-基)吡咯烷

描述

“1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 1-Benzyl-2-pyrrolidinone can undergo reduction in THF with lithium N, N -dialkylaminoborohydrides to yield N -benzylpyrrolidine .

Molecular Structure Analysis

The pyrrolidine ring in “1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been characterized by their target selectivity in bioactive molecules . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .

科学研究应用

电聚合和导电聚合物

研究显示吡咯烷衍生物在电聚合过程中具有潜力,可以形成导电聚合物。例如,对1,4-双(吡咯-2-基)苯的电聚合表明形成了具有低氧化电位的高电活性聚合物,暗示了吡咯烷含有化合物在电化学应用中的实用性(Larmat et al., 1996)。类似地,一项关于聚[双(吡咯-2-基)芳烃]的研究突出了它们在导电形式下的稳定性,这对它们在电子设备中的应用至关重要(Sotzing et al., 1996)。

配位化学和催化

在配位化学中,与1-苄基-2-(吡咯啉-2-基)吡咯烷相关的化合物显示出形成具有显著性质的复合物的潜力。对2,6-双-(苯并咪唑-2-基)-吡啶及相关化合物的回顾突出了它们多样化的化学性质和应用,包括它们在光谱学中的应用以及作为各种反应中的催化剂(Boča et al., 2011)。另一项研究专注于吡啶衍生物在转移氢化反应中的应用,展示了它们在催化中的潜力(Prakash et al., 2014)。

腐蚀抑制

关于由吡啶和相关结构衍生的席夫碱化合物的研究表明它们作为腐蚀抑制剂的有效性,这对于在酸性环境中保护金属至关重要。一项研究发现苄亚甲基-吡啶-2-基-胺衍生物作为混合型抑制剂,增加了耐蚀性(Ashassi-Sorkhabi et al., 2005)。另一项关于吡唑衍生物的研究,包括与吡啶相关的化合物,表明它们能够有效地防止腐蚀,可能是由于在金属表面上的强吸附(El Hajjaji et al., 2018)。

安全和危害

属性

IUPAC Name |

1-benzyl-2-pyrrolidin-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-6-13(7-3-1)12-17-11-5-9-15(17)14-8-4-10-16-14/h1-3,6-7,14-16H,4-5,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMYNCCUVCACAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine | |

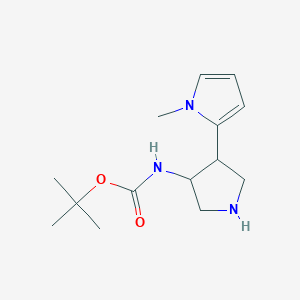

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)

![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)

![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)

![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)